2,3-dihydro-1H-indene-1-thiol
Overview
Description
2,3-Dihydro-1H-indene-1-thiol is an organic compound with the molecular formula C9H10S It is a sulfur-containing heterocyclic compound, characterized by a thiol group attached to an indene ring system
Mechanism of Action
Target of Action
The primary target of 2,3-dihydro-1H-indene-1-thiol is the human monoamine oxidase B (hMAO-B) . hMAO-B is an enzyme that plays a crucial role in the metabolism of monoamine neurotransmitters such as dopamine and serotonin. Inhibitors of hMAO-B are of significant interest in the treatment of Parkinson’s disease (PD) .
Mode of Action
This compound derivatives act as selective inhibitors of hMAO-B . They bind to the active site of the enzyme, preventing it from metabolizing monoamine neurotransmitters. This results in an increase in the levels of these neurotransmitters, which can help alleviate the symptoms of PD .
Biochemical Pathways
The inhibition of hMAO-B by this compound impacts the metabolic pathways of monoamine neurotransmitters. By preventing the breakdown of these neurotransmitters, the compound can enhance their availability in the synaptic cleft, promoting neurotransmission . This can have downstream effects on various neurological processes, potentially offering neuroprotective benefits .
Result of Action
In vitro studies have shown that this compound derivatives exhibit promising hMAO-B inhibitory activity . They also appear to be non-toxic to neuronal cells and may have a significant effect on the formation of reactive oxygen species (ROS), suggesting potential neuroprotective activity . Further behavioral studies in mice have shown good therapeutic effects in a PD model induced by MPTP .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dihydro-1H-indene-1-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of indene with sulfur-containing reagents under acidic or basic conditions to introduce the thiol group. For example, the reaction of indene with hydrogen sulfide in the presence of a catalyst can yield this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dihydro-1H-indene-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The thiol group can participate in nucleophilic substitution reactions, leading to the formation of thioethers or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Corresponding hydrocarbons.
Substitution: Thioethers, various derivatives.
Scientific Research Applications
2,3-Dihydro-1H-indene-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
Comparison with Similar Compounds
- 2,3-Dihydro-1H-indene-2-thiol
- 2,3-Dihydro-1H-indene-1-acetic acid
- 2-Phenyl-2,3-dihydro-1H-indene-2-carboxylic acid
Comparison: 2,3-Dihydro-1H-indene-1-thiol is unique due to its specific thiol group attached to the indene ring, which imparts distinct chemical reactivity and biological activity
Properties
IUPAC Name |
2,3-dihydro-1H-indene-1-thiol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10S/c10-9-6-5-7-3-1-2-4-8(7)9/h1-4,9-10H,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHWWKRHQAPAMPC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50566025 | |
Record name | 2,3-Dihydro-1H-indene-1-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50566025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121607-77-0 | |
Record name | 2,3-Dihydro-1H-indene-1-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50566025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dihydro-1H-indene-1-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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